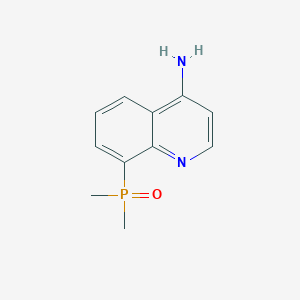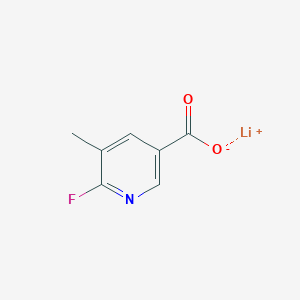
Methyl 5,5-dimethyl-4-oxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5,5-dimethyl-4-oxohexanoate, also known as hexanoic acid, 5,5-dimethyl-4-oxo-, methyl ester, is an organic compound with the molecular formula C9H16O3. It is a γ-keto ester, which means it contains both a ketone and an ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5,5-dimethyl-4-oxohexanoate can be synthesized through the reaction of methyl 4,4-dimethyl-3-oxopentanoate with diethylzinc and methylene iodide in methylene chloride. The reaction is carried out under nitrogen to prevent the diethylzinc from igniting upon exposure to air. The reaction mixture is stirred and cooled in an ice-water bath before the addition of the reagents. After the reaction is complete, the product is purified by vacuum distillation from anhydrous potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically involve the same reagents and conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency.
化学反応の分析
Types of Reactions
Methyl 5,5-dimethyl-4-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
Methyl 5,5-dimethyl-4-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl 5,5-dimethyl-4-oxohexanoate involves its reactivity with various nucleophiles and electrophiles. The ketone and ester functional groups allow it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme .
類似化合物との比較
Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: A precursor in the synthesis of methyl 5,5-dimethyl-4-oxohexanoate.
Ethyl 5,5-dimethyl-4-oxohexanoate: An ester with a similar structure but different alkyl group.
Methyl 5-oxohexanoate: Lacks the additional methyl groups present in this compound.
Uniqueness
This compound is unique due to the presence of both a ketone and an ester functional group, as well as the additional methyl groups that influence its reactivity and physical properties. These features make it a valuable compound in organic synthesis and various research applications .
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
methyl 5,5-dimethyl-4-oxohexanoate |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)7(10)5-6-8(11)12-4/h5-6H2,1-4H3 |
InChIキー |
RBYITJRPJYFQRC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)
![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)

![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)
![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)




![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)


